Cas no 896305-67-2 (6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate)

6-{(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a structurally complex heterocyclic compound featuring a pyranone core functionalized with a thiazole sulfide moiety and a 2-methoxyphenoxyacetate ester group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for enzyme inhibition studies. The presence of the thiazole ring may confer enhanced binding affinity, while the methoxyphenoxyacetate group could influence solubility and pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it valuable for research in drug discovery and agrochemical development. The compound's stability and reactivity profile warrant careful handling under controlled conditions.
6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate structure
896305-67-2 structure
Product Name:6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
CAS No:896305-67-2
MF:C19H17NO6S2
MW:419.471382856369
CID:5857235
PubChem ID:16813588
Update Time:2025-05-25

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate
    • Acetic acid, 2-(2-methoxyphenoxy)-, 6-[[(4-methyl-2-thiazolyl)thio]methyl]-4-oxo-4H-pyran-3-yl ester
    • AKOS024660719
    • F2566-0095
    • 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
    • 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
    • 896305-67-2
    • 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
    • Inchi: 1S/C19H17NO6S2/c1-12-10-27-19(20-12)28-11-13-7-14(21)17(8-24-13)26-18(22)9-25-16-6-4-3-5-15(16)23-2/h3-8,10H,9,11H2,1-2H3
    • InChI Key: HOGYSHUHRUQSEV-UHFFFAOYSA-N
    • SMILES: C(OC1C(=O)C=C(CSC2=NC(C)=CS2)OC=1)(=O)COC1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 419.04972961g/mol
  • Monoisotopic Mass: 419.04972961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 610.0±65.0 °C(Predicted)
  • pka: 2.39±0.10(Predicted)

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate Pricemore >>

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Additional information on 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate

Comprehensive Analysis of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate (CAS No. 896305-67-2)

The compound 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate (CAS No. 896305-67-2) is a highly specialized chemical entity with a unique molecular structure. Its 4-methyl-1,3-thiazole and 4H-pyran-3-yl moieties contribute to its distinct physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of a sulfanylmethyl linker and 2-methoxyphenoxy acetate group further enhances its potential applications in drug design and material science.

Recent trends in scientific literature highlight the growing demand for heterocyclic compounds like 896305-67-2, particularly in the development of novel enzyme inhibitors and bioactive agents. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy in target-specific applications. The compound's pyran-thiazole hybrid scaffold has shown promise in modulating biological pathways, aligning with current interests in multi-target therapeutics and precision medicine.

From a synthetic chemistry perspective, the CAS 896305-67-2 exemplifies advanced molecular engineering techniques. Its synthesis typically involves regioselective functionalization of the pyranone core, followed by thioether linkage formation with the thiazole moiety. This process underscores the importance of green chemistry principles, a hot topic in modern organic synthesis. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), meeting stringent requirements for research-grade materials.

The 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl segment has attracted attention in computational drug discovery due to its optimal ligand efficiency metrics. Molecular docking studies suggest favorable interactions with various biological targets, particularly those involved in inflammatory responses. This aligns with frequent search queries about natural product-inspired synthesis and fragment-based drug design strategies.

Stability studies of 896305-67-2 indicate excellent shelf-life under standard storage conditions (-20°C in inert atmosphere), addressing common concerns about compound degradation in research settings. Its logP value (predicted 2.8-3.2) suggests balanced lipophilicity, making it suitable for both in vitro and in vivo investigations – a key consideration for researchers comparing lead compound properties.

Emerging applications of this compound include its use as a fluorescence probe precursor in bioimaging studies, capitalizing on the pyranone chromophore's photophysical properties. This application resonates with trending searches about small-molecule optical sensors and theranostic agents. The 2-methoxyphenoxy moiety's electron-donating characteristics further enhance these optical properties while contributing to the molecule's overall metabolic stability.

Regulatory aspects of CAS 896305-67-2 confirm its status as a research chemical with no current commercial restrictions. However, proper laboratory safety protocols should always be followed when handling this compound, in line with institutional chemical hygiene plans. Material Safety Data Sheets (MSDS) provide detailed guidance on personal protective equipment (PPE) requirements and spill management procedures.

Future research directions for this compound may explore its potential in crystal engineering applications, given the interesting intermolecular interactions facilitated by its diverse functional groups. The scientific community continues to investigate its supramolecular chemistry potential, particularly in co-crystal formation with complementary APIs – a subject generating substantial interest in pharmaceutical formulation circles.

For researchers sourcing 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate, verification of CAS 896305-67-2 authenticity through comprehensive analytical data is crucial. Reputable suppliers typically provide COA (Certificate of Analysis) documentation including chromatographic purity profiles and spectroscopic validation data. These quality control measures address frequent purchaser concerns about batch-to-batch consistency in specialty chemicals.

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